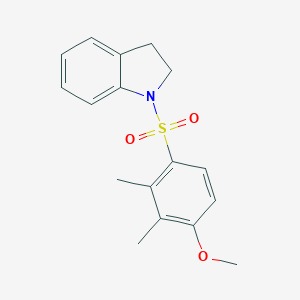
Dihydroenmein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroenmein is a naturally occurring compound that has been found to have various biological activities. It is a member of the flavonoid family and is commonly found in plants such as Euphorbia lagascae and Euphorbia dendroides. In recent years, there has been increased interest in the potential applications of dihydroenmein in scientific research.
Aplicaciones Científicas De Investigación
Hydrogen Generation and Energy Storage
Electrocatalytic Generation of Dihydrogen : Research has explored electrocatalytic generation of dihydrogen using diiron hydrogenase mimics. Weak acids like acetic acid can catalyze the reduction process at certain potentials, showcasing a potential avenue for hydrogen generation (Felton et al., 2007).
Nanoparticles for Ammonia Borane Dehydrogenation : Studies on hydrogen production from ammonia borane dehydrogenation highlight the role of nanoparticles in providing safer solid sources of hydrogen. This research is crucial for hydrogen storage technologies, with a focus on various metals as catalysts (Mboyi et al., 2021).
Biological and Biomedical Applications
Digital Image Correlation in Biological Tissues : Digital image correlation (DIC) has been applied to study the mechanical behavior of biological tissues, including arterial tissues and bovine hoof horn. DIC provides a non-invasive method to analyze tissue properties (Zhang & Arola, 2004).
Dihydrochalcones in Plant Growth and Human Health : Dihydrochalcone compounds, related to dihydroenmein, play a significant role in plant growth and stress response. Their potential as anticancer agents and other health benefits are being explored, with efforts to improve their production through metabolic engineering (Ibdah et al., 2017).
Catalysis and Chemical Reactions
Coordination Chemistry of Dihydrogen : The coordination chemistry of dihydrogen involves synthesis, characterization, and reactivity analysis. This field has applications in green chemistry and hydrogenation catalysis (Heinekey & Oldham, 1993).
Dihydrogen Bonds in Metal Hydride Reactions : The dihydrogen bond in metal hydride reactions has been studied for its role in hydrogen exchange, alcoholysis, and other catalytic reactions. Understanding these interactions is crucial for developing new catalytic processes (Belkova et al., 2016).
Material Science
Catalytic Dehydrogenation of Alkanes : Research in this area focuses on the catalytic dehydrogenation of light alkanes using metals and metal oxides. This process is essential for producing light olefins and understanding the mechanisms of catalyst performance (Sattler et al., 2014).
H2PO4− Fluorescent Sensors : The development of H2PO4− fluorescent sensors, based on organic scaffolds, is significant for applications in chemistry and life sciences. These sensors can detect dihydrogen phosphate in various environments (Zhang et al., 2014).
Propiedades
Número CAS |
14237-76-4 |
|---|---|
Nombre del producto |
Dihydroenmein |
Fórmula molecular |
C20H28O6 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
6,9-dihydroxy-7,7,17-trimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H28O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,16,21,23H,4-8H2,1-3H3 |
Clave InChI |
XDIFXKVLMXAILB-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(C5C(C(C4)O)(C)C)O |
SMILES canónico |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(C5C(C(C4)O)(C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



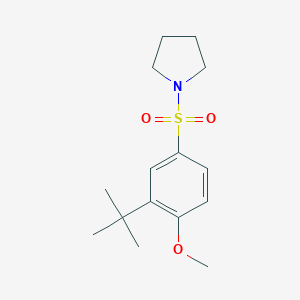
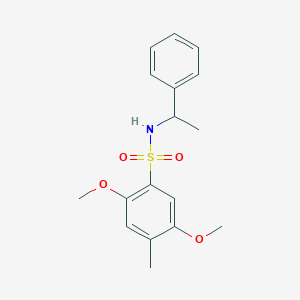


![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
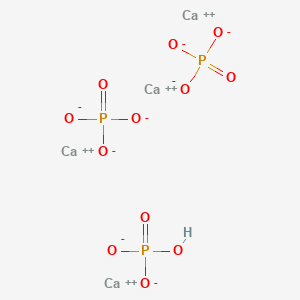
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)
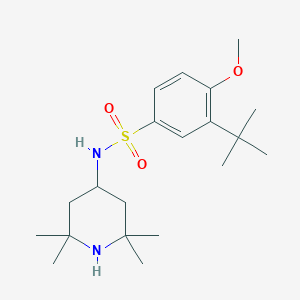


![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
